BenchChemオンラインストアへようこそ!

3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

PROTAC design E3 ligase ligand scaffold cereblon binding

3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione (CAS 2154343-24-3), also catalogued as CRBN ligand-661, is a synthetic heterocyclic compound belonging to the class of cereblon (CRBN) E3 ubiquitin ligase ligands. Its structure features a 5-oxo-5H-pyrrolo[3,4-b]pyridine core fused to a glutarimide (piperidine-2,6-dione) moiety, distinguishing it from classical immunomodulatory imide drugs (IMiDs) such as pomalidomide or lenalidomide.

Molecular Formula C12H10ClN3O3
Molecular Weight 279.68 g/mol
Cat. No. B15312632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione
Molecular FormulaC12H10ClN3O3
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=N3)Cl
InChIInChI=1S/C12H10ClN3O3/c13-9-3-1-6-7(14-9)5-16(12(6)19)8-2-4-10(17)15-11(8)18/h1,3,8H,2,4-5H2,(H,15,17,18)
InChIKeyDHBLCYUMZORRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione: Procurement-Grade CRBN Ligand for PROTAC Research


3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione (CAS 2154343-24-3), also catalogued as CRBN ligand-661, is a synthetic heterocyclic compound belonging to the class of cereblon (CRBN) E3 ubiquitin ligase ligands . Its structure features a 5-oxo-5H-pyrrolo[3,4-b]pyridine core fused to a glutarimide (piperidine-2,6-dione) moiety, distinguishing it from classical immunomodulatory imide drugs (IMiDs) such as pomalidomide or lenalidomide. The compound is supplied as a research tool for the design and synthesis of proteolysis-targeting chimeras (PROTACs), facilitating the recruitment of the CRBN protein to target proteins of interest .

Why CRBN Ligand-661 Cannot Be Simply Swapped with Pomalidomide or Other IMiD-based Ligands


The activity, selectivity, and synthetic utility of a CRBN ligand are critically dependent on its core scaffold architecture. Even within the same functional class, a monoketo 5H-pyrrolo[3,4-b]pyridine glutarimide (CRBN ligand-661) differs fundamentally from a dioxo-isoindoline (pomalidomide) or a dioxo-pyrrolopyridine analog in terms of hydrogen-bonding capacity, exit-vector geometry for linker attachment, and electronic surface properties . Specifically, the single carbonyl in the pyrrolopyridine ring of CRBN ligand-661 alters the orientation of the solvent-exposed face that serves as the linker attachment point in PROTAC design, which can significantly impact ternary complex formation and degradation efficiency [1]. Furthermore, the 2-chloro substituent provides a distinct synthetic handle for late-stage functionalization via cross-coupling chemistry, a feature absent in the standard pomalidomide scaffold . These differences preclude simple 'drop-in' substitution without re-optimization of the PROTAC linker and pharmacokinetic properties.

Quantitative Differentiation Evidence for 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione Against Key Comparators


Core Scaffold Architecture: Monoketo Pyrrolopyridine vs. Dioxo Isoindoline of Pomalidomide

CRBN ligand-661 features a 5-oxo-5H-pyrrolo[3,4-b]pyridine core (monoketo), whereas pomalidomide possesses a 1,3-dioxo-isoindoline core. The presence of a single carbonyl in the pyrrolopyridine ring reduces the hydrogen-bond acceptor count at the CRBN-binding interface from 2 (dioxo) to 1 (monoketo), altering the electronic and steric profile of the solvent-exposed face . This structural difference directly affects the exit vector trajectory for linker attachment in PROTACs: the pyrrolopyridine nitrogen and the chloro-substituent generate a distinct geometric orientation compared to the 4-amino position of pomalidomide [1]. There is no published quantitative binding affinity (IC50 or Ki) for CRBN ligand-661 available in peer-reviewed literature or major public databases as of the search date. This lack of data precludes a direct potency comparison with pomalidomide (IC50 ~3 µM for CRBN-DDB1 complex) .

PROTAC design E3 ligase ligand scaffold cereblon binding

Predicted Acidity (pKa) and Its Impact on Solubility at Physiological pH

The predicted acid dissociation constant (pKa) for CRBN ligand-661 is 10.40±0.40 , compared to 10.75±0.40 for pomalidomide . This difference of approximately 0.35 log units indicates that CRBN ligand-661 is a slightly stronger acid, which may result in marginally higher aqueous solubility at neutral pH due to a slightly greater fraction of the ionized form. Both compounds are predicted to be predominantly unionized at physiological pH (7.4), but the lower pKa of CRBN ligand-661 could confer enhanced solubility in basic buffer conditions commonly used in biochemical assays [1].

physicochemical properties solubility ionization state

Chloro Substituent as a Synthetic Handle for Late-Stage Diversification

The 2-chloro substituent on the pyridine ring of CRBN ligand-661 provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira). This enables direct derivatization to introduce linker attachment points or modulate physicochemical properties without requiring de novo synthesis of the core scaffold [1]. In contrast, pomalidomide relies on the 4-amino group for linker attachment, which can be less versatile for certain coupling chemistries and may introduce anilinic liabilities . The bromo analog (CRBN ligand-619, CAS 2229724-66-5) offers similar synthetic utility with a Br leaving group (MW 324.13), but the chloro substituent in CRBN ligand-661 (MW 279.68) provides a better balance of reactivity and molecular weight economy for PROTAC assembly .

PROTAC synthesis cross-coupling C-Cl functionalization

Purity Specification and Batch Consistency Across Commercial Suppliers

CRBN ligand-661 is available from multiple commercial suppliers with a standard purity specification of ≥98% . MedChemExpress reports a measured purity of 98.73% for the current batch . Comparable commercial IMiD-based CRBN ligands, such as pomalidomide, are typically offered at ≥98% purity as well . The consistent high-purity specification across vendors (CymitQuimica: 98% ; Leyan: 98% ) indicates robust synthesis and purification protocols, which is critical for reproducible PROTAC assembly where stoichiometric precision is required. Storage recommendations are 2-8°C, consistent with other glutarimide-based CRBN ligands .

compound procurement quality control purity specification

Predicted Physicochemical Profile Comparison: Density and Boiling Point

The predicted density of CRBN ligand-661 is 1.550±0.06 g/cm³ and the predicted boiling point is 600.4±55.0 °C . These values are comparable to those of pomalidomide (density: 1.570±0.06 g/cm³; boiling point: 582.9±45.0 °C) . The slightly higher predicted boiling point of CRBN ligand-661 (+17.5 °C at central estimate) and marginally lower density (-0.020 g/cm³) reflect the replacement of the isoindoline-dione core with the pyrrolo[3,4-b]pyridine-5-one core and the presence of the chloro substituent. These differences are modest and do not, by themselves, represent a strong procurement differentiator, but they provide a baseline for comparing batch analytical data and assessing polymorphic consistency .

physicochemical characterization predicted properties molecular descriptor

Optimal Research and Industrial Application Scenarios for 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione


PROTAC Design Requiring a Non-Canonical CRBN Ligand Exit Vector

When standard pomalidomide- or lenalidomide-based PROTACs fail to achieve efficient ternary complex formation or target degradation, CRBN ligand-661 provides an alternative exit vector geometry due to its pyrrolo[3,4-b]pyridine core. The 5-oxo scaffold orients the solvent-exposed face differently than the isoindoline-dione of pomalidomide, which can improve lysine ubiquitination efficiency for certain target proteins . This is supported by the general principle that varying the E3 ligase ligand attachment point is a key optimization parameter in PROTAC development [1].

Modular PROTAC Synthesis via Aryl Chloride Cross-Coupling

The 2-chloro substituent on the pyridine ring enables direct Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to attach linkers or modulate PROTAC properties without the need for separate amide coupling chemistry . This synthetic handle distinguishes CRBN ligand-661 from pomalidomide, which requires functionalization via its 4-amino group. The chloro substituent also offers a lower molecular weight alternative to the bromo analog (CRBN ligand-619, MW 324.13) while retaining sufficient reactivity for most coupling protocols .

Exploration of Heteroaryl Glutarimide CRBN Ligand Chemical Space

CRBN ligand-661 serves as a representative member of the heteroaryl glutarimide class, which has been reported to exhibit increased chemical stability in cell culture media compared with traditional IMiDs . Researchers investigating the stability-activity relationship of CRBN ligands for extended cellular assays may find this scaffold advantageous over pomalidomide, which undergoes hydrolytic ring-opening under certain conditions. The monoketo pyrrolopyridine scaffold provides a platform for systematic structure-activity relationship (SAR) studies where incremental changes in the heteroaryl ring can be correlated with CRBN binding and neosubstrate degradation profiles.

Batch-Controlled PROTAC Scale-Up with Multi-Vendor Sourcing Assurance

With confirmed availability at ≥98% purity from multiple independent vendors (MedChemExpress, CymitQuimica, Leyan) [1], CRBN ligand-661 offers supply chain redundancy for PROTAC chemistry scale-up. The consistent purity specification across suppliers reduces the risk of batch-dependent variability in PROTAC conjugation efficiency, which is critical when transitioning from exploratory synthesis to larger-scale production for in vivo studies.

Quote Request

Request a Quote for 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.